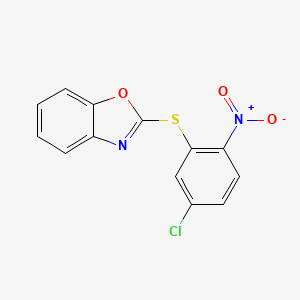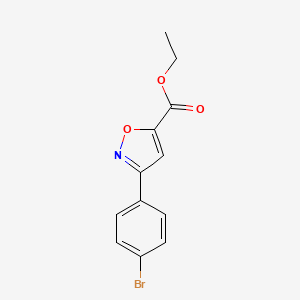
2-(5-Chloro-2-nitro-phenylsulfanyl)-benzooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloro-2-nitro-phenylsulfanyl)-benzooxazole is an organic compound characterized by the presence of a benzooxazole ring substituted with a 5-chloro-2-nitro-phenylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-nitro-phenylsulfanyl)-benzooxazole typically involves the reaction of 5-chloro-2-nitroaniline with thiophenols. One common method includes the conversion of thiophenol into sodium thiophenolate using sodium hydride in dimethylformamide. This intermediate is then reacted with 5-chloro-2-nitroaniline to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Chloro-2-nitro-phenylsulfanyl)-benzooxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride and dimethylformamide are used for nucleophilic substitution reactions.
Major Products
Reduction: The reduction of the nitro group yields 2-(5-amino-2-phenylsulfanyl)-benzooxazole.
Substitution: Substitution of the chloro group can yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(5-Chloro-2-nitro-phenylsulfanyl)-benzooxazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(5-Chloro-2-nitro-phenylsulfanyl)-benzooxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but they may involve interactions with enzymes and DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(5-Chloro-2-nitrophenyl)sulfonyl]-2-ethylmorpholine
- Benzenamine, 2-nitro-N-phenyl-
- 5-Chloro-2-nitroaniline
Uniqueness
2-(5-Chloro-2-nitro-phenylsulfanyl)-benzooxazole is unique due to its specific substitution pattern on the benzooxazole ring, which imparts distinct chemical and biological properties. Its combination of a nitro group and a phenylsulfanyl group makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C13H7ClN2O3S |
|---|---|
Poids moléculaire |
306.72 g/mol |
Nom IUPAC |
2-(5-chloro-2-nitrophenyl)sulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C13H7ClN2O3S/c14-8-5-6-10(16(17)18)12(7-8)20-13-15-9-3-1-2-4-11(9)19-13/h1-7H |
Clé InChI |
CODBFXKDLFMXTO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(O2)SC3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(3E)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B11680031.png)
![2,4-di(morpholin-4-yl)-6-[(2E)-2-{3-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-1,3,5-triazine](/img/structure/B11680038.png)
![3-butoxy-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B11680042.png)
![N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11680045.png)
![ethyl 1-butyl-2-methyl-5-(propanoyloxy)-1H-benzo[g]indole-3-carboxylate](/img/structure/B11680053.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11680058.png)
![methyl {6-bromo-2-[4-(diethylamino)phenyl]-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl}acetate](/img/structure/B11680074.png)
![3-acetyl-5-(2-chlorophenyl)-1-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11680075.png)
![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-1,3-benzothiazole](/img/structure/B11680079.png)
![ethyl 1-(4-methoxyphenyl)-2-methyl-5-[(phenoxyacetyl)oxy]-1H-indole-3-carboxylate](/img/structure/B11680081.png)
![5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11680083.png)
![Ethyl 4-({[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11680088.png)
![(4Z)-4-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11680101.png)
